molecular formula C8H4F3IN2 B1615334 5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 3765-86-4

5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B1615334
CAS No.: 3765-86-4
M. Wt: 312.03 g/mol
InChI Key: VWPQFAPZLPFZDE-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. The addition of iodine and trifluoromethyl groups to the benzimidazole core enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the benzimidazole core.

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole, 5-iodo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells . The compound’s trifluoromethyl group enhances its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

  • 2-(4-trifluoromethylphenyl)-benzimidazole
  • 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazole
  • 2-trifluoromethyl-3-arylimidazobenzimidazole

Uniqueness: 5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

3765-86-4

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

IUPAC Name

6-iodo-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,(H,13,14)

InChI Key

VWPQFAPZLPFZDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)NC(=N2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)C(F)(F)F

3765-86-4

Origin of Product

United States

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